molecular formula CuF2 B3029767 Cupric fluoride CAS No. 7789-19-7

Cupric fluoride

Cat. No.: B3029767
CAS No.: 7789-19-7
M. Wt: 101.54 g/mol
InChI Key: GWFAVIIMQDUCRA-UHFFFAOYSA-L
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Description

Cupric fluoride (CuF₂) is an inorganic compound with the chemical formula CuF₂. It exists as a white or green crystalline solid and is hygroscopic, readily absorbing moisture from the environment . The compound adopts a rutile-type crystal structure, similar to other metal difluorides (e.g., MgF₂, ZnF₂). Its molar mass is 101.5 g/mol (anhydrous form) and 137.5 g/mol (dihydrate) . Key applications of CuF₂ include its use in lithium-based battery systems and dental adhesives, where its redox properties and ionic behavior are leveraged .

Properties

CAS No.

7789-19-7

Molecular Formula

CuF2

Molecular Weight

101.54 g/mol

IUPAC Name

copper;difluoride

InChI

InChI=1S/Cu.2FH/h;2*1H/q+2;;/p-2

InChI Key

GWFAVIIMQDUCRA-UHFFFAOYSA-L

SMILES

F[Cu]F

Canonical SMILES

[F-].[F-].[Cu+2]

Other CAS No.

7789-19-7

Origin of Product

United States

Chemical Reactions Analysis

Thermal Decomposition

CuF₂ undergoes thermal breakdown at elevated temperatures:

Decomposition to Copper(I) Fluoride
Above 950°C, CuF₂ loses fluorine:
2CuF22CuF+F22\text{CuF}_2\rightarrow 2\text{CuF}+\text{F}_2
Further heating at 1,200°C in HF atmosphere yields metallic copper:
2CuFCuF2+Cu2\text{CuF}\rightarrow \text{CuF}_2+\text{Cu} .

Temperature Range Reaction PathwayProducts
950–1,200°C2CuF22CuF+F22\text{CuF}_2\rightarrow 2\text{CuF}+\text{F}_2CuF, F₂ gas
>1,200°C (in HF)2CuFCuF2+Cu2\text{CuF}\rightarrow \text{CuF}_2+\text{Cu}CuF₂, metallic Cu

Fluorination of Aromatic Compounds

CuF₂ serves as a fluorinating agent in organic synthesis:

Fluoroaromatic Synthesis
At 450°C in an oxygen-rich environment, CuF₂ fluorinates aromatic hydrocarbons (e.g., benzene):
ArH+CuF2ArF+Cu+HF\text{ArH}+\text{CuF}_2\rightarrow \text{ArF}+\text{Cu}+\text{HF}
The reaction regenerates CuF₂ via oxidation:
4Cu+O2+4HF4CuF2+2H2O4\text{Cu}+\text{O}_2+4\text{HF}\rightarrow 4\text{CuF}_2+2\text{H}_2\text{O}
This method avoids toxic byproducts like ammonium fluoride .

Aryl Iodide Fluorination
CuF₂ mediates fluorination of aryl iodides using a cationic copper reagent (e.g., (MeCN)₄CuBF₄) and AgF:
ArI+AgFCu catalystArF+AgI\text{ArI}+\text{AgF}\xrightarrow{\text{Cu catalyst}}\text{ArF}+\text{AgI}
Key observations:

  • Reactions proceed via high-valent copper(III) intermediates .

  • Excess AgF inhibits yields due to unproductive redox side reactions .

Substrate ConditionsYield (%)Selectivity
Benzene450°C, O₂ atmosphere60–75High
4-Butyl-1-iodobenzene(tBuCN)₂CuOTf, AgF, 110°C82>95% para

Complex Ion Formation

In fluoride-rich environments, CuF₂ forms stable anionic complexes:
CuF2+FCuF3\text{CuF}_2+\text{F}^-\rightarrow \text{CuF}_3^-
CuF3+FCuF42\text{CuF}_3^-+\text{F}^-\rightarrow \text{CuF}_4^{2-}
CuF42+2FCuF64\text{CuF}_4^{2-}+2\text{F}^-\rightarrow \text{CuF}_6^{4-}
These complexes are critical in electrochemical applications, such as high-energy batteries .

Hydrolysis and Stability

CuF₂ hydrolyzes slowly in water, forming basic fluoride species:
CuF2+H2OCuFOH+HF\text{CuF}_2+\text{H}_2\text{O}\rightarrow \text{CuFOH}+\text{HF}
In hot water, decomposition accelerates, producing oxyfluoride:
CuF22H2OΔCu OF 2+2HF\text{CuF}_2\cdot 2\text{H}_2\text{O}\xrightarrow{\Delta}\text{Cu OF }_2+2\text{HF} .

Comparison with Similar Compounds

Cupric Fluoride vs. Cupric Chloride (CuCl₂)

Structural and Functional Differences :

  • Chemical Composition : CuF₂ contains fluoride ions (F⁻), whereas CuCl₂ contains chloride ions (Cl⁻). This difference significantly impacts their reactivity and applications.
  • Oxidizing Properties : CuCl₂ is a stable oxidizing agent used in industrial processes, such as chlorine gas production from hydrochloric acid . In contrast, CuF₂’s hygroscopic nature limits its use in moisture-sensitive environments but makes it suitable for specialized electrochemical applications .
  • Applications :
    • CuCl₂ is effective in dental adhesives as a conditioner, similar to ferric chloride (FeCl₃) .
    • CuF₂ is utilized in lithium-cupric fluoride batteries, achieving 72% cathode utilization and energy densities of 128 Wh per pound of electrodes .

Research Findings :

  • CuF₂’s ionic conductivity in propylene carbonate electrolytes (0.0134 Ω⁻¹cm⁻¹) supports its role in high-energy-density batteries .
  • CuCl₂’s lower reactivity compared to other metal salts enhances its stability in industrial oxidation reactions .

This compound vs. Ferric Fluoride (FeF₃)

Structural and Electrochemical Contrasts :

  • FeF₃ has a hexagonal crystal structure, differing from CuF₂’s rutile configuration. This structural variance influences solubility and ionic mobility.
  • While FeF₃ is explored for lithium-ion batteries, CuF₂ demonstrates superior utilization rates (72%) in discharge tests .

This compound vs. Calcium Fluoride (CaF₂)

Detection Methods :

  • CaF₂ can only be detected via total fluorine analysis, whereas CuF₂’s copper content allows for additional analytical techniques (e.g., atomic absorption spectroscopy) .

This compound vs. Cobaltic Fluoride (CoF₃)

Battery Performance :

  • Both CuF₂ and CoF₃ are studied in lithium-based battery systems. CuF₂ achieves 72% utilization in cathodes, with discharge endpoints at 1.5 V polarization . CoF₃’s performance metrics are less documented in the provided evidence, but its higher oxidation state (Co³⁺) may offer distinct redox advantages.

Conductivity and Energy Output :

  • CuF₂-based electrolytes exhibit specific conductivities of 0.0134 Ω⁻¹cm⁻¹ (NaPF₆ in propylene carbonate), enabling energy outputs of 24 Wh per pound of electrode-electrolyte systems .

Data Tables

Table 1. Comparative Properties of this compound and Similar Compounds

Compound Formula Molar Mass (g/mol) Crystal Structure Key Applications Notable Limitations
This compound CuF₂ 101.5 (anhydrous) Rutile Batteries, Dental Adhesives Hygroscopic, Tooth discoloration
Cupric Chloride CuCl₂ 134.45 Layered Chemical Oxidation, Dental Less reactive in redox reactions
Ferric Fluoride FeF₃ 112.84 Hexagonal Dental Adhesives Limited battery data
Calcium Fluoride CaF₂ 78.07 Fluorite Metallurgy, Optics Insoluble in water

Table 2. Performance in Lithium Battery Systems

Compound Utilization Rate Energy Density (Wh/lb) Electrolyte Conductivity (Ω⁻¹cm⁻¹)
This compound 72% 128 (electrodes) 0.0134 (NaPF₆ in PC)
Cobaltic Fluoride Not specified Not available Not available

Biological Activity

Cupric fluoride (CuF₂) is an inorganic compound with notable biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by its white, ionic crystalline structure, which exhibits a distorted rutile-type crystal formation. The coordination of copper ions involves four neighboring fluoride ions, leading to a unique distorted octahedral geometry. This structural characteristic is significant as it influences the compound's biological interactions and reactivity.

Biological Activity Overview

The biological activity of CuF₂ can be categorized into several key areas:

  • Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria commonly associated with dental caries.
  • Cytotoxicity : Studies have shown that CuF₂ can induce cytotoxic effects in cancer cell lines, making it a candidate for further research in cancer therapeutics.
  • Urease Inhibition : CuF₂ has been identified as an effective inhibitor of urease, an enzyme linked to several bacterial infections.

Antimicrobial Properties

Recent studies have highlighted the effectiveness of CuF₂ against oral pathogens such as Streptococcus mutans and Staphylococcus aureus. A laboratory study indicated that copper tetraamine fluoride exhibited antimicrobial effects against these common oral pathogens, suggesting potential applications in dental materials and treatments .

Pathogen Inhibition Concentration (μg/mL)
S. mutans250
S. aureus200

Cytotoxicity Studies

Research focusing on the cytotoxic effects of CuF₂ has revealed its potential in cancer therapy. A notable study demonstrated that copper complexes containing fluorine exhibited higher cytotoxicity than standard chemotherapeutics like cisplatin. The IC50 value for one complex was reported at 28.7 μM, significantly lower than that of cisplatin at 336.8 μM .

Case Study: HepG2 Cell Line

A specific study evaluated the cytotoxic effects of various copper complexes on HepG2 hepatocellular carcinoma cells:

Complex IC50 (μM)
Dichloro[(±)-trans-N,N'-bis-(4-trifluoromethylbenzyl)-cyclohexane-1,2-diamine]copper(II)28.7
Cisplatin336.8

The results indicated that the copper complex not only surpassed cisplatin in effectiveness but also showed promising antimicrobial activity .

The biological activity of CuF₂ can be attributed to several mechanisms:

  • DNA Interaction : The binding affinity of copper complexes to DNA plays a crucial role in inducing cytotoxicity. This interaction disrupts cellular processes and promotes apoptosis in cancer cells .
  • Enzyme Inhibition : CuF₂ effectively inhibits urease activity, which is vital for the pathogenesis of certain bacterial infections. This inhibition can reduce bacterial virulence and enhance therapeutic outcomes .

Toxicity and Safety Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its toxicity profile. Copper compounds can cause adverse effects such as skin irritation, respiratory issues, and gastrointestinal disturbances at high concentrations. Chronic exposure may lead to more severe health issues including liver damage and neurological effects .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing cupric fluoride in a laboratory setting?

Methodological Answer:
this compound is typically synthesized via direct fluorination of copper oxides or salts. A common approach involves reacting copper(II) oxide (CuO) with hydrogen fluoride (HF) at elevated temperatures (150–300°C) under controlled anhydrous conditions to avoid hydrolysis . For characterization:

  • X-ray diffraction (XRD) confirms crystal structure and phase purity.
  • Thermogravimetric analysis (TGA) monitors thermal stability and decomposition pathways.
  • Scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) verifies elemental composition and morphology.
  • Infrared (IR) spectroscopy identifies vibrational modes of Cu-F bonds.
    Ensure experimental details (e.g., reaction time, temperature, stoichiometry) are meticulously documented to ensure reproducibility .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., environmental or biological samples)?

Methodological Answer:

  • Ion-selective electrode (ISE): Measures free fluoride ions after acid digestion of CuF₂. Calibrate with standard solutions and account for interfering ions (e.g., Al³⁺) using TISAB buffers .
  • Inductively coupled plasma mass spectrometry (ICP-MS): Provides trace-level quantification of copper and fluorine. Use closed-vessel microwave digestion to prevent volatile fluoride loss .
  • X-ray fluorescence (XRF): Non-destructive method for bulk Cu detection but less sensitive for fluorine.
Technique Detection Limit (ppm) Key Applications Limitations
ISE0.1–10Aqueous samplesInterference from complex matrices
ICP-MS0.001–0.1Trace analysisRequires sample digestion
XRF10–100Solid-phase analysisLow sensitivity for F

Advanced: How can researchers resolve contradictions in reported fluoride release kinetics from this compound in aqueous systems?

Methodological Answer:
Conflicting data often arise from variations in experimental conditions (pH, temperature, ionic strength). To address this:

Systematic Review: Compile existing studies and stratify data by experimental parameters (e.g., pH 2–4 vs. pH >7) .

Controlled Replication: Reproduce experiments under standardized conditions (e.g., 25°C, 0.1 M NaCl) to isolate variables.

Mechanistic Modeling: Use kinetic models (e.g., pseudo-first-order or shrinking-core models) to differentiate surface dissolution vs. bulk diffusion mechanisms. Reference computational tools like COMSOL or PHREEQC for predictive simulations .

Critical Appraisal: Apply frameworks (e.g., GRADE criteria) to assess study quality and bias in original data .

Advanced: What strategies are effective for studying the electronic structure and reactivity of this compound using computational chemistry?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize CuF₂ crystal structures using hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Cu). Calculate bandgap energies and electron density maps to predict redox behavior .
  • Molecular Dynamics (MD): Simulate solvation dynamics in water or organic solvents to study hydrolysis pathways.
  • Validation: Cross-reference computational results with experimental XRD and X-ray photoelectron spectroscopy (XPS) data to confirm accuracy.

Basic: How should researchers mitigate the hygroscopic nature of this compound during experimental handling?

Methodological Answer:

  • Storage: Keep CuF₂ in desiccators with anhydrous calcium sulfate or under inert gas (N₂/Ar).
  • In Situ Synthesis: Prepare CuF₂ immediately before use to minimize moisture exposure.
  • Characterization Post-Exposure: Use TGA to quantify absorbed water and adjust stoichiometric calculations accordingly .

Advanced: What methodologies are suitable for probing the mechanistic role of this compound in catalytic or electrochemical systems?

Methodological Answer:

  • In Situ Spectroscopy: Employ Raman or FTIR spectroscopy during electrochemical cycling to track intermediate species (e.g., CuF₃⁻) .
  • Electrochemical Impedance Spectroscopy (EIS): Measure charge-transfer resistance and correlate with CuF₂’s conductivity.
  • Isotopic Labeling: Use ¹⁸O or deuterated solvents to trace oxygen or proton sources in reaction pathways.

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